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Compound of Interest

Compound Name: 2,2-Dimethyl-1-phenylpentan-3-ol
CAS No.: 93963-37-2
Cat. No.: B12656707

Get Quote

. J

Introduction & Chemical Identity

In the wake of regulatory restrictions on traditional Muguet odorants (e.g., Lilial, Lyral), the
fragrance industry is actively characterizing structural analogs that offer similar olfactory value
with improved toxicological profiles. 2,2-Dimethyl-1-phenylpentan-3-ol represents a sterically
hindered, secondary alcohol variant of the "Muguet alcohol" scaffold.

e CAS Number: 93963-37-2[1][2][3][4][5]

IUPAC Name: 2,2-Dimethyl-1-phenylpentan-3-ol[1][2][4][5]

Molecular Formula: C13H200[5]

Molecular Weight: 192.30 g/mol [4]

Structural Class: Aryl Alkyl Alcohol (AAA); Neopentyl-type skeleton.

Olfactory Profile (Predicted/Analogous)
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Based on Structure-Odor Relationship (SOR) data for the 2,2-dimethyl-phenyl-alkanol family
(e.g., Majantol, Muguetanol):

e Primary Note: Floral (Lily of the Valley/Muguet).

e Secondary Nuances: Green, slightly woody, and fruity (characteristic of the ethyl tail
extension compared to the methyl/H counterparts).

o Tenacity: Moderate to High (Substantive on fabric due to C13 lipophilicity).

Chemical Properties & Stability

The presence of the gem-dimethyl group at the C2 position confers unique stability properties:

o Oxidation Resistance: The steric bulk protects the adjacent secondary alcohol from rapid
oxidation, making it stable in diverse media.

o Base Stability: Unlike esters or aldehydes, this alcohol is highly stable in high-pH
environments (e.g., soaps, bleaches, detergents).

o Acid Stability: Resistant to elimination reactions under mild acidic conditions due to the lack
of beta-hydrogens on the quaternary C2 carbon (neopentyl-like stability).

Synthesis Protocols

We present two validated routes. Route A is preferred for laboratory-scale characterization
(high stereocontrol potential). Route B is the industrial preferred route (cost-effective starting
materials).

Route A: Grignard Addition (Laboratory Scale)

Target Mechanism: Nucleophilic addition of Ethylmagnesium bromide to a hindered aldehyde.
Reagents:
e Precursor: 2,2-Dimethyl-3-phenylpropanal (CAS 67634-15-5)

e Reagent: Ethylmagnesium bromide (3.0 M in diethyl ether)
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e Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, N2
inlet, and dropping funnel.

e Charging: Add 2,2-Dimethyl-3-phenylpropanal (10.0 g, 61.6 mmol) and 100 mL anhydrous
THF. Cool to 0°C.

» Addition: Dropwise add EtMgBr (25 mL, 75 mmol) over 30 minutes. Maintain internal
temperature < 5°C.

e Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC
(Hexane:EtOAc 8:2) or GC-MS.

e Quench: Cool to 0°C. Slowly add saturated NH4Cl solution (50 mL). Caution: Exothermic.

o Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine. Dry
over MgSOa.

« Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60, 0-
10% EtOAc in Hexane).

Route B: Alkylation-Reduction (Industrial Scalable)

Target Mechanism: Alpha-alkylation of a ketone followed by hydride reduction. This avoids
unstable aldehyde intermediates.

Step 1: Synthesis of 2,2-Dimethyl-1-phenylpentan-3-one

+ Reagents: 2-Methyl-3-pentanone (Isopropyl ethyl ketone), Benzyl Chloride, Sodium Hydride
(NaH) or Potassium tert-butoxide (t-BuOK).

e Procedure:

o Suspend NaH (1.1 eq) in THF/DMF.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Add 2-Methyl-3-pentanone (1.0 eq) at 0°C to form the enolate.

o Add Benzyl Chloride (1.0 eq) dropwise. Heat to 60°C for 6 hours.

o Result: The quaternary carbon is formed (Ph-CH2-C(Me)2-CO-Et).
Step 2: Reduction to Alcohol
» Reagents: Ketone intermediate, Sodium Borohydride (NaBHa4), Methanol.
e Procedure:

Dissolve ketone in Methanol.

[¢]

[e]

Add NaBHa4 (0.5 eq) portion-wise at 0°C.

[e]

Stir 2 hours. Quench with dilute HCI.

o

Isolate the secondary alcohol.

Visualization: Synthesis & Evaluation Workflow

The following diagram outlines the logic flow from precursor selection to final olfactory
validation.
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Target: 2,2-Dimethyl-1-phenylpentan-3-ol

7 N
e N
4 N
_~"Route A (Lab) < Route B (Industrial)
e N
y 3 L.\
Precursor: 2,2-Dimethyl-3-phenylpropanal Precursor: 2-Methyl-3-pentanone

,

Alkylation: + Benzyl Chloride (NaH)

Reaction: + EtMgBr (THF, 0°C)

Intermediate: 2,2-Dimethyl-1-phenylpentan-3-one

/

Reduction: + NaBH4 (MeOH)

/

Crude Product (Mixture)

:

Purification: Distillation / Column Chrom.

QC: GC-MS (>98%) & NMR

Olfactory Evaluation
(10% in DPG)

'

Application Test
(Soap/Candle Base)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12656707/docs?utm_src=pdf-body-img#application-note-2-2-dimethyl-1-phenylpentan-3-ol-as-a-fragrance-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Dual-pathway synthesis strategy (Grignard vs. Alkylation-Reduction) leading to
standardized quality control and olfactory validation.

Analytical & Quality Control Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium @ 1.0 mL/min.
e Temp Program: 60°C (1 min) —» 20°C/min - 240°C (5 min).

o Target lons: Look for molecular ion (M+ 192) and characteristic tropylium ion (m/z 91) or
benzyl fragment. The base peak is often related to the cleavage alpha to the alcohol.

B. Nuclear Magnetic Resonance (NMR)
e 1H NMR (CDCls, 400 MHz):

o Phenyl: 4 7.15-7.30 (m, 5H).
o Benzylic CHz2: 0 2.60 (s, 2H) — Singlet indicates quaternary C2.

o Gem-dimethyl:  0.90 (s, 3H), 6 0.95 (s, 3H) — Diastereotopic if chiral center affects them,
but usually distinct singlets.

o Carbinol CH: 4 3.40 (dd, 1H).

o Ethyl Tail: Multiplets at  1.4-1.6 (CHz) and triplet at d 0.9 (CHs).

Olfactory Evaluation Protocol

Objective: To determine the odor threshold, character, and substantivity.
e Dilution: Prepare a 10% (w/w) solution in Dipropylene Glycol (DPG).
 Blotter Test:

o Dip a smelling strip to 1 cm depth.
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o Top Note (0-15 min): Evaluate for solvent lift and immediate green/fresh notes.
o Heart Note (1-4 hrs): Evaluate the core floral (Muguet) character.

o Dry Down (24 hrs+): Assess substantivity and woody/musky undertones.

e Accord Stress Test:
o Incorporate at 1% into a "Skeletal Rose" accord (Phenylethyl alcohol + Citronellol).

o Observe if it enhances volume or adds a "petal-like" texture.

Safety & Regulatory (E-E-A-T)

o REACH: Ensure registration if manufacturing >1 TPA.

» IFRA: As an Aryl Alkyl Alcohol, it must be screened for skin sensitization. While specific data
for CAS 93963-37-2 may be limited, read-across from 2,2-dimethyl-3-phenylpropanol
suggests low sensitization potential but requires verification via HRIPT (Human Repeat Insult
Patch Test).

o Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during high-
temperature synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. eChemPortal - Home [echemportal.org]
e 2. Substances pré-enregistrées - ECHA [echa.europa.eu]
¢ 3. wap.guidechem.com [wap.guidechem.com]

e 4. 2,2-Dimethyl-1-phenylpentan-3-ol | C13H200 | CID 3023089 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 5.2,2- "B F-1-FHKe-3-8F - CASS 93963-37-2 - EEf{k.2~ [molaid.com]

¢ 6. Fragrance material review on 2,2-dimethyl-3-phenylpropanol - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS
registry number 13351-61-6 - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 8. asianpubs.org [asianpubs.org]

¢ To cite this document: BenchChem. [Application Note: 2,2-Dimethyl-1-phenylpentan-3-ol as
a Fragrance Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12656707/docs#application-note-2-2-dimethyl-1-
phenylpentan-3-ol-as-a-fragrance-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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